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Compound of Interest

Compound Name: MB076

Cat. No.: B12384461 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the initial pharmacological

characterization of MB076, a novel heterocyclic triazole and a potent boronic acid transition

state inhibitor. Developed to counteract antibiotic resistance in critical pathogens, MB076 has

demonstrated significant efficacy in inhibiting Class C Acinetobacter-derived cephalosporinases

(ADCs). This document is intended for researchers, scientists, and drug development

professionals interested in the preclinical assessment of new antimicrobial agents.

Executive Summary
MB076 is a promising β-lactamase inhibitor designed to be effective against a range of

cephalosporinases and carbapenemases.[1][2] It functions by forming a reversible covalent

bond with the catalytic serine residue in the active site of serine β-lactamases, mimicking the

tetrahedral transition state of β-lactam hydrolysis and thereby preventing the inactivation of β-

lactam antibiotics.[3] Preclinical investigations have revealed that MB076 effectively inhibits

multiple variants of ADC β-lactamases and acts synergistically with several cephalosporins to

restore their antibacterial activity against resistant strains of Acinetobacter baumannii.[4][5][6]

Furthermore, MB076 exhibits improved plasma stability compared to earlier generation

inhibitors, suggesting the potential for favorable dosing regimens in clinical settings.[4][5]
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MB076 acts as a transition-state analog inhibitor of serine β-lactamases. The boron atom in

MB076 is key to its inhibitory activity. It forms a dative covalent bond with the hydroxyl group of

the catalytic serine residue (Ser64) within the enzyme's active site.[3][4] This interaction mimics

the high-energy tetrahedral intermediate formed during the hydrolysis of the β-lactam ring of an

antibiotic. By stabilizing this transition state, MB076 effectively blocks the enzyme's catalytic

activity and prevents the degradation of β-lactam antibiotics.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b12384461?utm_src=pdf-body
https://www.benchchem.com/product/b12384461?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37358467/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10350917/
https://www.benchchem.com/product/b12384461?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bacterial Cell

β-Lactam
Antibiotic

Penicillin-Binding
Protein (PBP)

Inhibits

Inactive
Antibiotic

Cell Wall
Synthesis

Catalyzes
Bacterial

Lysis
Leads to

Serine
β-Lactamase

HydrolyzesMB076 Inhibits

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare ADC Enzyme,
Nitrocefin, and MB076

Solutions

Pre-incubate Enzyme
with MB076

Initiate Reaction by
Adding Nitrocefin

Monitor Absorbance Change
at 486 nm

Calculate Initial
Reaction Velocities

Plot Data using
Michaelis-Menten Kinetics

Determine Ki Value

End

 

Start

Incubate MB076 in
Human Plasma at 37°C

Collect Aliquots at
Various Time Points

Precipitate Plasma Proteins
(e.g., with Acetonitrile)

Centrifuge to Pellet
Precipitated Proteins

Analyze Supernatant
by LC-MS

Quantify Remaining
MB076 Concentration

Calculate Half-Life (t½)

End

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b12384461?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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